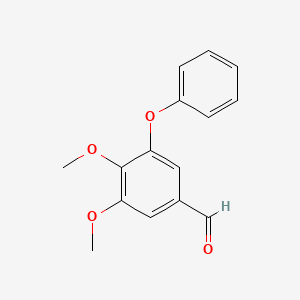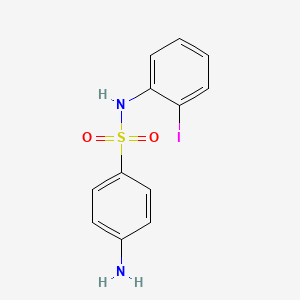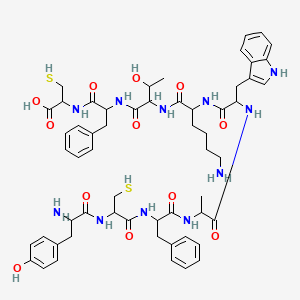
1-Piperidinebutanoic acid, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinebutanoic acid, 2-methyl- is an organic compound that features a piperidine ring attached to a butanoic acid chain with a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Piperidinebutanoic acid, 2-methyl- can be synthesized through several methods. One common approach involves the alkylation of piperidine with a suitable butanoic acid derivative. For instance, the reaction between piperidine and 2-methylbutanoic acid chloride in the presence of a base like triethylamine can yield the desired product. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-piperidinebutanoic acid, 2-methyl- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperidinebutanoic acid, 2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidinbutansäure, 2-Methyl- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird in der Untersuchung von Enzymwirkungen und Stoffwechselwegen verwendet, da sie strukturelle Ähnlichkeiten zu natürlich vorkommenden Substanzen aufweist.
Medizin: Sie hat potenzielle therapeutische Anwendungen, einschließlich als Zwischenprodukt bei der Synthese von Medikamenten, die auf neurologische Erkrankungen abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und als Vorläufer für verschiedene funktionelle Materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 1-Piperidinbutansäure, 2-Methyl- seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Piperidinring kann an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, während die Butansäurekette an ionischen Wechselwirkungen beteiligt sein kann, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst.
Ähnliche Verbindungen:
1-Piperidinbutansäure: Fehlt die Methylgruppe an der zweiten Position.
2-Methylbutansäure: Enthält nicht den Piperidinring.
Piperidin: Fehlt die Butansäurekette.
Einzigartigkeit: 1-Piperidinbutansäure, 2-Methyl- ist aufgrund des Vorhandenseins sowohl des Piperidinrings als auch der 2-Methylbutansäurekette einzigartig. Diese zweifache Funktionalität ermöglicht es ihr, an einer größeren Bandbreite an chemischen Reaktionen und Wechselwirkungen teilzunehmen als ihre einfacheren Gegenstücke. Die Methylgruppe an der zweiten Position führt ebenfalls zu sterischen und elektronischen Effekten, die die Reaktivität und Bindungseigenschaften der Verbindung beeinflussen können.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-Piperidinbutansäure, 2-Methyl-, einschließlich ihrer Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.
Wirkmechanismus
The mechanism by which 1-piperidinebutanoic acid, 2-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the butanoic acid chain can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinebutanoic acid: Lacks the methyl group at the second position.
2-Methylbutanoic acid: Does not contain the piperidine ring.
Piperidine: Lacks the butanoic acid chain.
Uniqueness: 1-Piperidinebutanoic acid, 2-methyl- is unique due to the presence of both the piperidine ring and the 2-methylbutanoic acid chain. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. The methyl group at the second position also introduces steric and electronic effects that can influence the compound’s reactivity and binding properties.
This detailed overview provides a comprehensive understanding of 1-piperidinebutanoic acid, 2-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-(2-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-9-5-2-3-7-11(9)8-4-6-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
VVBPYQUHXLPXAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



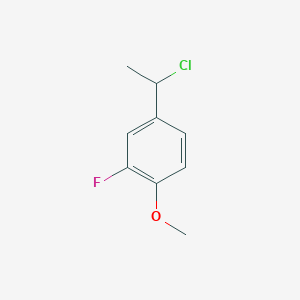


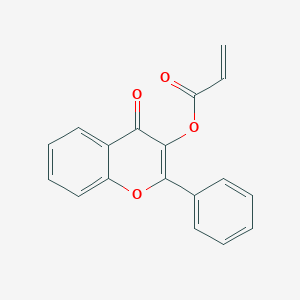
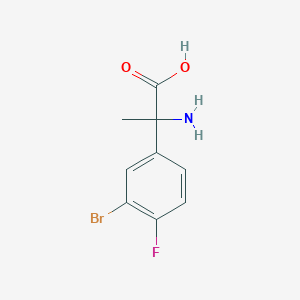

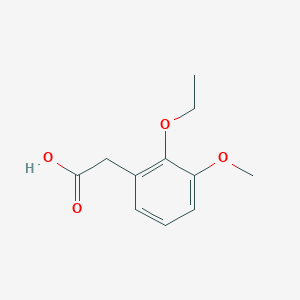
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)


